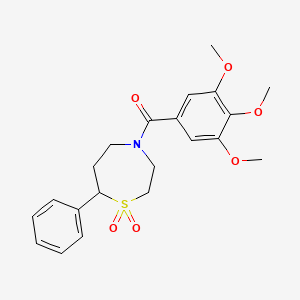

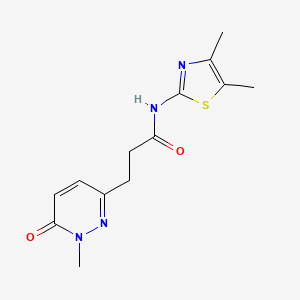

![molecular formula C11H18N4O2 B2886864 tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1391733-15-5](/img/structure/B2886864.png)

tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” is a chemical compound that is part of the pyrazolopyrimidines family . These structures have been widely used in synthetic drugs due to their biological and medicinal properties . They have been applied to treat anemia, musculoskeletal disorders, blocked arteries, etc .

Synthesis Analysis

The synthesis of similar compounds involves a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanitrile . As regio- and chemoselective products, 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles are formed during the course of the reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described in the literature . For instance, the reaction of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxamide with carbonyl compounds has been reported .Applications De Recherche Scientifique

Application in Medicinal Chemistry

Summary of the Application

This compound is used in the synthesis of various drugs due to its biological and medicinal properties . These structures have been widely used in synthetic drugs such as zaleplon, indiplon, dorsomorphin and other protein receptor inhibitors of bone’s morphogenetic .

Methods of Application

A novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine and 4,4-dimethyl-3-oxopentanenitrile is described . As regio- and chemoselective products, 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles are formed during the course of the reaction .

Results or Outcomes

These structures have been applied to treat anemia, musculoskeletal disorders, blocked arteries, etc . Also, pyrazolopyrimidines are the main skeleton of antiphrastic, anti-Trypanosoma and anti-Schistosoma drugs .

Application in Antibacterial Activity

Summary of the Application

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized . All the synthesized compounds were evaluated for in vitro antibacterial activity .

Methods of Application

The antibacterial activities of fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested using the microbroth dilution method .

Results or Outcomes

Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Application in Organic Synthesis

Summary of the Application

This compound can be used in the synthesis of various organic compounds . It can be used in a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine and 4,4-dimethyl-3-oxopentanenitrile .

Methods of Application

As regio- and chemoselective products, 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles are formed during the course of the reaction .

Results or Outcomes

The reaction described here is based on a single replacement method which involves the replacement of one reactant with a different reactant while it has the same essential reactivity but it gives a product with different scaffolds .

Application in Drug Discovery

Summary of the Application

The compound can be used in the discovery of new drugs . Pyrazolopyrimidines, which this compound is a part of, have been widely used in synthetic drugs such as zaleplon, indiplon, dorsomorphin and other protein receptor inhibitors of bone’s morphogenetic .

Methods of Application

The compound can be used in the synthesis of these drugs, contributing to their biological and medicinal properties .

Results or Outcomes

Application in Combinatorial Chemistry

Summary of the Application

This compound can be used in combinatorial chemistry . Combinatorial chemistry is a method used to generate a large number of different compounds quickly and simultaneously .

Results or Outcomes

Application in Material Science

Summary of the Application

This compound can be used in material science . Nitrogen-containing heterocycles are widely found in functional materials .

Methods of Application

The compound can be used in the synthesis of these materials, contributing to their properties .

Results or Outcomes

Nitrogen-containing heterocycles are the basic backbone of many physiologically active compounds and drugs . In the pharmaceutical field, in addition to biologically active natural products, some synthetic nitrogen-containing heterocyclic compounds have become popular drugs .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-amino-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMMFONHYVULEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)N)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

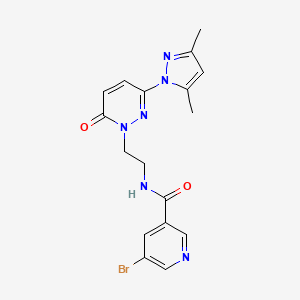

![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)

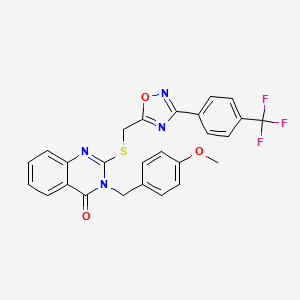

![4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886782.png)

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)

![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886796.png)

![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)